molecular formula C14H16Cl2N2O2 B3032962 2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride CAS No. 64897-02-5

2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride

Cat. No.: B3032962
CAS No.: 64897-02-5
M. Wt: 315.2 g/mol
InChI Key: OQOIIOKAMWYXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride is a useful research compound. Its molecular formula is C14H16Cl2N2O2 and its molecular weight is 315.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is related to 1,4-naphthoquinone derivatives, which are known for their versatility in organic synthesis. For instance, the synthesis of 1,4-naphthoquinone derivatives containing a melamine fragment showcases the chemical reactivity of such compounds, allowing for the creation of novel products with potential applications in material science and medicinal chemistry (Semenyuk et al., 2010).

Biological Activities

Derivatives of 1,4-naphthoquinones, such as the compound , have been explored for their antifungal and antibacterial properties. Research into nitrogen and sulfur-containing hetero-1,4-naphthoquinones has shown potent antifungal and antibacterial activities, suggesting their potential in developing new antimicrobial agents (Tandon et al., 2010).

Antioxidant Properties

The antioxidant activity of 1,4-naphthoquinone derivatives is another area of interest. For example, certain derivatives have been shown to exhibit significant antioxidant activity, indicating their potential utility in preventing oxidative stress-related diseases (Kumar et al., 2019).

Structural Analysis and Material Science

In material science, the structural analysis of sulfanyl substituted amino 1,4-naphthoquinone derivatives provides insights into their potential applications in developing new materials with unique electronic and optical properties (Yıldırım, 2017).

Anticancer Research

Certain 1,4-naphthoquinone derivatives are being investigated for their role in anticancer therapy. The synthesis and evaluation of these compounds, including their interactions with DNA and potential to induce apoptosis in cancer cells, are critical areas of research that could lead to new therapeutic agents (Lee & Denny, 1999).

Safety and Hazards

The compound is toxic if swallowed and in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-3-[2-(dimethylamino)ethylamino]naphthalene-1,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2.ClH/c1-17(2)8-7-16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19;/h3-6,16H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOIIOKAMWYXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10495802
Record name 2-Chloro-3-{[2-(dimethylamino)ethyl]amino}naphthalene-1,4-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64897-02-5
Record name NSC300572
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-3-{[2-(dimethylamino)ethyl]amino}naphthalene-1,4-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10495802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride
Reactant of Route 4
2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride
Reactant of Route 5
2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-{[2-(dimethylamino)ethyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.